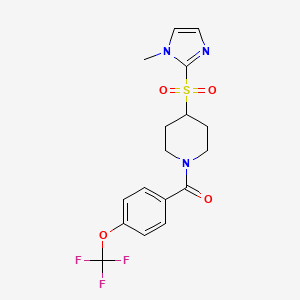
(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups, including an imidazole ring, a sulfonyl group, a piperidine ring, and a trifluoromethoxy group attached to a phenyl ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The imidazole and piperidine rings are both five-membered rings, which can create strain in the molecule and affect its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the imidazole ring is aromatic and can participate in electrophilic substitution reactions . The sulfonyl group is a good leaving group and could be displaced in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl group and the imidazole ring could increase the compound’s solubility in water .Aplicaciones Científicas De Investigación
Pharmaceutical Drug Development
Imidazole derivatives are known for their therapeutic potential, with activities such as antibacterial, antitumor, and anti-inflammatory effects . The subject compound could be explored for its pharmacological properties, potentially leading to the development of new medications.
Antimicrobial Agents
Research has shown that imidazole rings are present in compounds with antimycobacterial activity . This suggests that our compound could be synthesized and tested against various strains of bacteria, including drug-resistant types, to evaluate its efficacy as an antimicrobial agent.
Agricultural Chemicals
Imidazole derivatives are also used in agricultural research, possibly as fungicides or growth regulators . The compound could be investigated for its utility in protecting crops from fungal infections or in managing plant growth.
Chemical Synthesis
The compound’s imidazole moiety is a key synthon in chemical synthesis, which means it could be used as a building block for synthesizing a variety of complex molecules . Its role in the synthesis of other imidazole-containing compounds could be crucial for developing new materials or chemicals.
Catalysis
Imidazole and its derivatives can act as ligands in catalytic processes . The compound could be examined for its potential to catalyze various chemical reactions, which could have implications in industrial chemistry.
Biological Studies
Given the biological activity of imidazole derivatives, the compound could be used in biological studies to understand cellular processes or disease mechanisms . It might interact with biological macromolecules, providing insights into their function or aiding in the discovery of therapeutic targets.
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound, 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(trifluoromethoxy)benzoyl]piperidine, contains an imidazole ring, which is a common structural motif in many biologically active compounds . Imidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
It’s known that imidazole derivatives interact with various biological targets due to their broad range of chemical and biological properties . The specific interaction of this compound with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could influence the absorption and distribution of this compound
Result of Action
Given the broad range of biological activities of imidazole derivatives , it can be inferred that this compound may have multiple molecular and cellular effects
Propiedades
IUPAC Name |
[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O4S/c1-22-11-8-21-16(22)28(25,26)14-6-9-23(10-7-14)15(24)12-2-4-13(5-3-12)27-17(18,19)20/h2-5,8,11,14H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCLSKIJTDCCIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-2-[(5-fluorosulfonyloxypyridine-3-carbonyl)-methylamino]pyridine](/img/structure/B2849668.png)
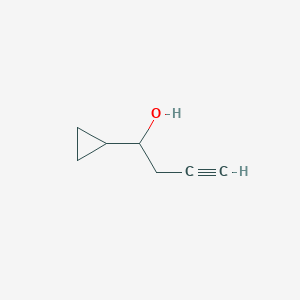

![11-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2849677.png)
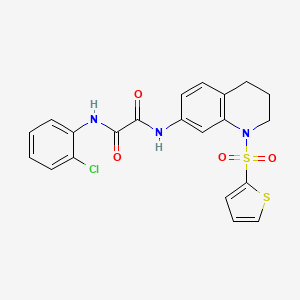
![4-[2-[4-(3-Pyridin-4-ylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine](/img/structure/B2849679.png)
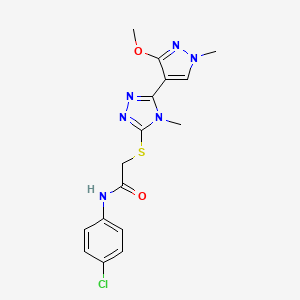
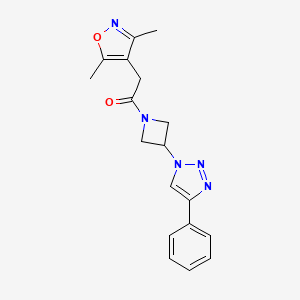

![5-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide](/img/structure/B2849683.png)
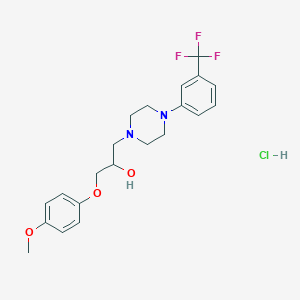
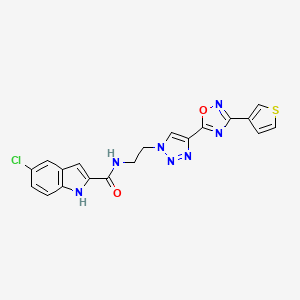

![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-(5-ethylsulfonyl-2-hydroxyphenyl)prop-2-enamide](/img/structure/B2849691.png)